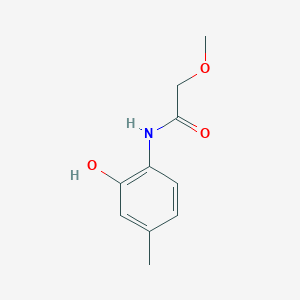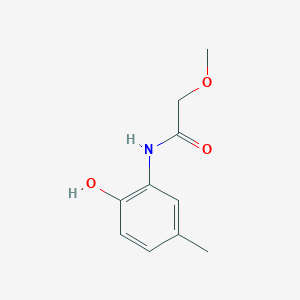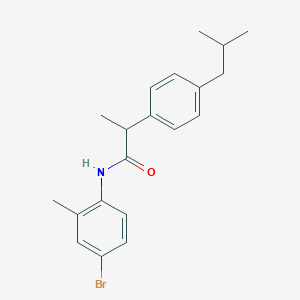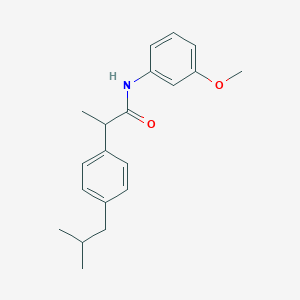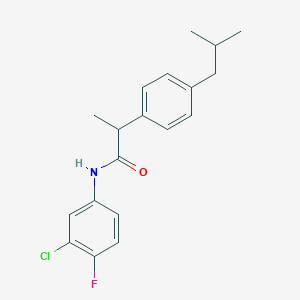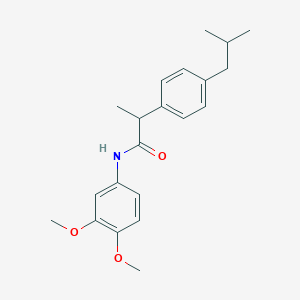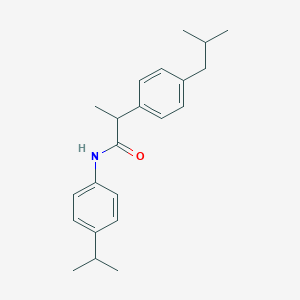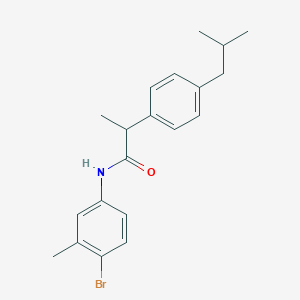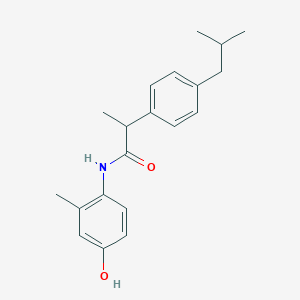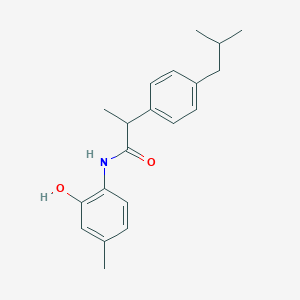
N-(2-sec-butylphenyl)-2-ethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-sec-butylphenyl)-2-ethylbutanamide, also known as SDB-005, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2013 and has since been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
N-(2-sec-butylphenyl)-2-ethylbutanamide acts on the endocannabinoid system, which is involved in the regulation of various physiological processes such as pain, mood, and appetite. It binds to the CB1 and CB2 receptors in the brain and peripheral tissues, leading to the activation of various signaling pathways. This results in the modulation of neurotransmitter release, which can lead to the physiological effects observed with N-(2-sec-butylphenyl)-2-ethylbutanamide.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-sec-butylphenyl)-2-ethylbutanamide are similar to those of other synthetic cannabinoids. It has been shown to induce a range of effects such as euphoria, relaxation, and altered perception. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-sec-butylphenyl)-2-ethylbutanamide in lab experiments is its potency, as it has been shown to be more potent than other synthetic cannabinoids such as JWH-018. However, one limitation is its limited availability, as it is not yet widely available for research purposes.
Zukünftige Richtungen
There are several future directions for the study of N-(2-sec-butylphenyl)-2-ethylbutanamide. One area of interest is its potential therapeutic applications in the treatment of chronic pain and cancer. Further studies are needed to determine its efficacy and safety in these applications. Additionally, more research is needed to fully understand its mechanism of action and physiological effects.
Synthesemethoden
The synthesis of N-(2-sec-butylphenyl)-2-ethylbutanamide involves the reaction of 2-sec-butylphenylacetonitrile with 2-bromo-2-methylhexane in the presence of a base. This results in the formation of N-(2-sec-butylphenyl)-2-ethylbutanamide as a white powder with a melting point of 80-82°C.
Wissenschaftliche Forschungsanwendungen
N-(2-sec-butylphenyl)-2-ethylbutanamide has been studied for its potential therapeutic applications in the treatment of various medical conditions. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain. It has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
Molekularformel |
C16H25NO |
|---|---|
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
N-(2-butan-2-ylphenyl)-2-ethylbutanamide |
InChI |
InChI=1S/C16H25NO/c1-5-12(4)14-10-8-9-11-15(14)17-16(18)13(6-2)7-3/h8-13H,5-7H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
BDMOUINHJWNCSE-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C(CC)CC |
Kanonische SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



